Avatrombopag hydrochloride
Overview
Description
YM477 (hydrochloride) is an orally active thrombopoietin receptor agonist. Thrombopoietin is the principal physiological regulator of platelet production. YM477 acts specifically on the thrombopoietin receptor and stimulates the development and maturation of megakaryocytes, which are the precursor cells to platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM477 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production of YM477 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
YM477 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving YM477 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving YM477 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) to ensure their purity and identity .
Scientific Research Applications
YM477 has several scientific research applications, including:
Chemistry: Used as a model compound to study thrombopoietin receptor agonists.
Biology: Investigated for its role in stimulating megakaryocytopoiesis and platelet production.
Medicine: Explored as a potential treatment for thrombocytopenia, a condition characterized by low platelet counts.
Industry: Utilized in the development of new pharmaceuticals targeting platelet production
Mechanism of Action
YM477 exerts its effects by specifically binding to the thrombopoietin receptor on the surface of megakaryocytes and hematopoietic stem cells. This binding stimulates the development and maturation of megakaryocytes, leading to increased platelet production. The molecular pathways involved include the activation of signaling cascades that promote cell survival, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist with similar applications.
Uniqueness of YM477
YM477 is unique in its high species specificity, being effective primarily in humans and chimpanzees. It also has a distinct mechanism of action compared to other thrombopoietin receptor agonists, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJSCRYBTVFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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